2-氨基-2-氰基乙酸乙酯

描述

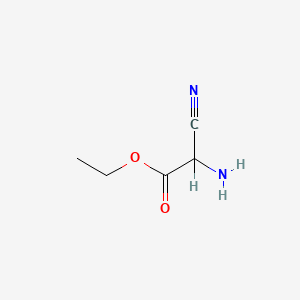

Ethyl 2-amino-2-cyanoacetate is an organic compound that contains a carboxylate ester and a nitrile . It is a colorless liquid with a pleasant odor . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .

Synthesis Analysis

Ethyl 2-amino-2-cyanoacetate is synthesized by reacting ethoxycarbonyl chloride with hydrogen chloride . It has been used as an intermediate in the synthesis of n-oxides . The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-2-cyanoacetate can be represented by the formula C5H8N2O2 .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

Ethyl 2-amino-2-cyanoacetate has a molar mass of 113.116 g·mol −1 . It is a colorless liquid with a pleasant odor . The vapor pressure follows the Antoine equation log 10 (P) = A− (B/ (T+C)) (P in bar, T in K) with A = 7.46724, B = 3693.663 and C = 16.138 in the temperature range from 341 to 479 K .科学研究应用

Heterocyclic Synthesis

Ethyl cyanoacetamide serves as a valuable precursor for heterocyclic compounds. Its carbonyl and cyano functional groups enable reactions with common bidentate reagents, leading to diverse heterocyclic structures. Researchers have utilized its active hydrogen on C-2 to participate in condensation and substitution reactions .

Biologically Active Compounds

The chemical reactivity of ethyl cyanoacetamide has drawn attention from biochemists. Derivatives of cyanoacetamide exhibit diverse biological activities. Researchers explore these compounds for their potential as chemotherapeutic agents .

Knoevenagel Condensation Reactions

Ethyl cyanoacetamide plays a crucial role in Knoevenagel condensation reactions. It reacts with aldehydes or ketones to form α,β-unsaturated compounds. These reactions are essential in organic synthesis, drug discovery, and natural product chemistry .

Peptide Synthesis

An interesting application involves using ethyl (hydroxyimino)cyanoacetate , a derivative of ethyl cyanoacetamide. It serves as a greener alternative to benzotriazole derivatives in peptide synthesis. Researchers have explored its efficiency in amide and peptide bond formation .

Metal-Organic Frameworks (MOFs)

MOFs, porous materials with metal ions and organic linkers, find applications in catalysis. Ethyl cyanoacetate has been employed in Knoevenagel condensation reactions within MOFs. These frameworks offer acidic or basic sites, making them useful for synthesizing cyanoacrylate derivatives .

Microreactor Chemistry

Ethyl cyanoacetate has been investigated in microreactors for Knoevenagel condensation reactions. Researchers explore its reactivity using zeolite catalysts, aiming for efficient and controlled synthesis .

作用机制

Target of Action

Ethyl 2-amino-2-cyanoacetate is primarily used as a reactant in the synthesis of various heterocyclic compounds . The compound’s primary targets are the carbonyl and cyano functions, which are suitably situated to enable reactions with common bidentate reagents .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the direct treatment of different amines with ethyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .

Biochemical Pathways

Ethyl 2-amino-2-cyanoacetate is involved in the synthesis of a variety of heterocyclic compounds . These compounds are utilized extensively in the formation of biologically active novel heterocyclic moieties . The compound has been used as an intermediate in the synthesis of n-oxides, which are important for their stability and resistance to nucleophilic attack .

Result of Action

The result of the action of Ethyl 2-amino-2-cyanoacetate is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities and have drawn the attention of biochemists in the last decade .

Action Environment

The action of Ethyl 2-amino-2-cyanoacetate can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of a solvent, can affect the yield of the target compounds .

安全和危害

Ethyl 2-amino-2-cyanoacetate is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest .

未来方向

属性

IUPAC Name |

ethyl 2-amino-2-cyanoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-9-5(8)4(7)3-6/h4H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGRVMQGWVVHJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-2-cyanoacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B3125505.png)

![[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid](/img/structure/B3125527.png)